N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-4-fluorobenzamide
Description
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-4-fluorobenzamide is a synthetic compound featuring a 4-fluorobenzamide moiety linked to a 1,3,4-oxadiazole ring substituted with an ethyl group at the 5-position. The 1,3,4-oxadiazole scaffold is known for its electron-withdrawing properties and metabolic stability, making it a common pharmacophore in agrochemicals and pharmaceuticals . The 4-fluoro substitution on the benzamide enhances lipophilicity and may influence binding interactions with biological targets.
Properties
IUPAC Name |
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-2-15-20-21-17(23-15)12-5-9-14(10-6-12)19-16(22)11-3-7-13(18)8-4-11/h3-10H,2H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEFMFWAJKKLQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-4-fluorobenzamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of ethanol as a solvent and potassium hydroxide as a base, with the mixture being refluxed until the evolution of hydrogen sulfide ceases .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form .
Scientific Research Applications
Synthesis of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-4-fluorobenzamide
The synthesis of oxadiazole derivatives, including this compound, typically involves the reaction of hydrazines with carboxylic acids or their derivatives. The general methods include:
- Cyclodehydration : Utilizing N,N'-diacylhydrazines or N-acylhydrazones in the presence of dehydrating agents such as polyphosphoric acid or phosphorus oxychloride to form oxadiazole rings .
- Microwave-Assisted Synthesis : This method enhances reaction rates and yields while minimizing the use of solvents. The application of microwave radiation has shown to significantly improve the efficiency of synthesizing oxadiazole derivatives .
This compound exhibits several promising biological activities:
Antimicrobial Activity
Research indicates that oxadiazole derivatives can exhibit significant antimicrobial properties. Some studies have reported moderate antibacterial activity against both Gram-positive and Gram-negative bacteria . For instance:
Anticancer Properties
Oxadiazole derivatives have been explored for their potential as anticancer agents. In vitro studies have suggested that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, some derivatives showed effectiveness against breast and colon cancer cells .
Therapeutic Applications
The unique structural features of this compound make it a candidate for various therapeutic applications:
Drug Development
Due to its biological activities, this compound can be utilized as a lead structure for developing new drugs targeting bacterial infections and cancer. The incorporation of the oxadiazole moiety has been associated with enhanced pharmacological profiles.
Molecular Hybridization
Molecular hybrids combining oxadiazole with other pharmacophores may yield compounds with improved efficacy and reduced side effects. This strategy is particularly relevant in the design of multifunctional agents that can target multiple biological pathways simultaneously .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of oxadiazole derivatives:
- Synthesis and Evaluation : A study synthesized various substituted oxadiazoles and evaluated their antibacterial activity against common pathogens like E. coli and S. aureus. Results indicated that certain substitutions led to enhanced activity .
- Anticancer Studies : Research focused on the anticancer potential of 5-substituted oxadiazoles demonstrated significant cytotoxic effects on cancer cell lines, suggesting a pathway for future drug development .
Mechanism of Action
The mechanism by which N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-4-fluorobenzamide exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins that are crucial for cancer cell survival and proliferation . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it could interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
- N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide (): This analog replaces the ethyl group with a 4-chlorophenyl substituent. Chlorophenyl-substituted oxadiazoles are often associated with enhanced pesticidal activity due to improved hydrophobic interactions .
N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine () :
Here, the oxadiazole is conjugated to a thiazole ring instead of a benzamide. The thiazole moiety introduces additional hydrogen-bonding capabilities and may modulate solubility. Such structural diversity highlights the versatility of oxadiazole derivatives in drug design .
Modifications to the Benzamide Group
N-[(4-acetylphenyl)carbamothioyl]-4-fluorobenzamide (b4, ) :
The incorporation of a thiourea linker (carbamothioyl) and an acetyl group increases polarity, which could reduce membrane permeability but improve water solubility. This contrasts with the parent compound’s amide linkage, which balances lipophilicity and stability .- Such modifications are common in herbicides and insecticides .
Physicochemical Properties
The ethyl group in N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-4-fluorobenzamide contributes to moderate lipophilicity (logP ~2.5–3.0), favoring membrane penetration. In contrast:
Biological Activity
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-4-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its synthesis, biological activity, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the benzamide moiety. Common synthetic routes include:
- Formation of 1,3,4-Oxadiazole : The oxadiazole ring can be synthesized using hydrazine derivatives and appropriate carboxylic acids or their derivatives under acidic conditions .
- Benzamide Formation : The final step involves coupling the oxadiazole with an appropriate amine to form the benzamide structure. This can be achieved through standard acylation methods .
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity : Several derivatives have shown moderate to good activity against Gram-positive and Gram-negative bacteria. For example, compounds derived from oxadiazoles were noted for their effectiveness against Escherichia coli and Staphylococcus aureus .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 5-Ethyl-1,3,4-oxadiazole derivative | E. coli | Moderate |
| 5-Ethyl-1,3,4-oxadiazole derivative | S. aureus | Good |
Antifungal Activity
In antifungal assays, certain oxadiazole derivatives demonstrated effectiveness against various Candida species. For instance:
- Activity Against Candida spp : Specific compounds showed promising results in inhibiting growth in laboratory settings .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Notably:
- Acetylcholinesterase Inhibition : Some studies suggest that oxadiazole derivatives can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in treating Alzheimer's disease .
Study on Antimicrobial Properties
A study published in 2022 evaluated various synthesized oxadiazole derivatives for their antimicrobial efficacy. The findings indicated that:
- Compounds with electron-withdrawing groups exhibited enhanced antibacterial properties due to increased reactivity towards bacterial enzymes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by:
Q & A
Basic: What are the key steps and reaction conditions for synthesizing N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-4-fluorobenzamide?
Methodological Answer:
Synthesis typically involves:
- Step 1: Formation of the oxadiazole ring via cyclization of a thiosemicarbazide intermediate under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
- Step 2: Coupling the oxadiazole intermediate with 4-fluorobenzoyl chloride in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 6–12 hours .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Critical Parameters: Control reaction pH (<2 for cyclization) and anhydrous conditions to avoid hydrolysis of intermediates .
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks to distinguish the oxadiazole ring protons (δ 8.1–8.5 ppm) and fluorobenzamide aromatic signals (δ 7.2–7.9 ppm) .
- LC-MS: Confirm molecular weight (C₁₇H₁₃FN₃O₂, M+ = 325.3) and detect impurities .
- HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .
Note: X-ray crystallography (if crystals are obtainable) resolves stereoelectronic effects of the ethyl group on the oxadiazole ring .
Basic: How is the compound initially screened for biological activity in academic research?
Methodological Answer:
- Antimicrobial Assays: Disk diffusion or microbroth dilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to controls like ciprofloxacin .
- Enzyme Inhibition: Test against COX-2 or kinases using fluorometric assays (e.g., ATP depletion measurements) .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Data Interpretation: Activity is linked to the electron-withdrawing fluorobenzamide moiety enhancing target binding .
Advanced: How can researchers optimize reaction yields while minimizing byproducts?
Methodological Answer:
- DoE (Design of Experiments): Vary solvent (DMF vs. THF), temperature (50–90°C), and catalyst (e.g., DMAP) to identify optimal conditions .
- Byproduct Mitigation: Use scavengers (e.g., molecular sieves) to absorb water during cyclization, reducing hydrolysis .
- In-line Monitoring: Employ FTIR or Raman spectroscopy to track oxadiazole formation in real time .
Example: A 15% yield increase was achieved by switching from H₂SO₄ to PPA (polyphosphoric acid) in cyclization .
Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis: Replace the ethyl group on the oxadiazole with methyl/propyl or substitute the fluorine with Cl/NO₂ .
- Biological Testing: Compare analog activities in parallel assays (e.g., IC₅₀ shifts in kinase inhibition) .
- Computational Docking: Map interactions (e.g., π-π stacking of fluorobenzamide with ATP-binding pockets) using AutoDock Vina .
Key Finding: Ethyl groups enhance lipophilicity, improving membrane permeability vs. methyl analogs .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Reproducibility Checks: Standardize assay protocols (e.g., cell passage number, serum concentration) to reduce variability .
- Metabolic Stability Tests: Use liver microsomes to assess if differential metabolism explains inconsistent in vivo vs. in vitro results .
- Crystallographic Analysis: Verify if polymorphic forms (e.g., solvates) alter bioavailability .
Case Study: Discrepancies in antifungal activity were traced to variations in inoculum size across labs .
Advanced: What computational methods predict the compound’s interaction with novel biological targets?
Methodological Answer:
- Pharmacophore Modeling: Identify essential features (e.g., oxadiazole ring as hydrogen bond acceptor) using Schrödinger Phase .
- MD Simulations: Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess target residence time .
- QSAR Models: Corrogate electronic descriptors (e.g., Hammett σ) with activity data to prioritize synthesis targets .
Validation: Cross-check predictions with SPR (surface plasmon resonance) binding assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
